Cioteronel

Vue d'ensemble

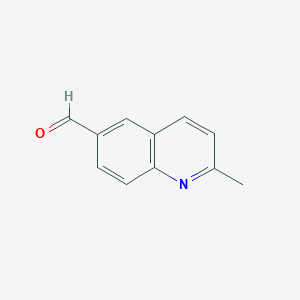

Description

Cioteronel is a nonsteroidal antiandrogen compound that was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite its potential, it was never marketed due to poor efficacy in clinical trials . This compound is known for its ability to inhibit the binding of dihydrotestosterone to its receptor, making it a candidate for conditions influenced by androgens .

Applications De Recherche Scientifique

Cioteronel has been explored for various scientific research applications:

Chemistry: It serves as a model compound for studying nonsteroidal antiandrogens and their interactions with androgen receptors.

Biology: Research on this compound has provided insights into the mechanisms of androgen receptor antagonism and its effects on cellular processes.

Medicine: Although not marketed, this compound’s potential in treating androgen-related conditions has been a subject of clinical research.

Industry: This compound’s synthesis and modification have implications for the development of new pharmaceuticals targeting androgen receptors

Méthodes De Préparation

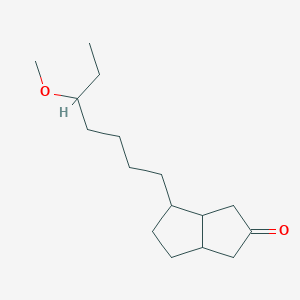

The synthesis of Cioteronel involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:

Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the hexahydro-2(1H)-pentalenone structure.

Introduction of the side chain: The 5-methoxyheptyl side chain is introduced through a series of reactions, including alkylation and etherification.

Final modifications: The final steps involve purification and characterization to ensure the desired compound is obtained.

Analyse Des Réactions Chimiques

Cioteronel undergoes various chemical reactions, including:

Oxidation: The ketone group in this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can yield alcohol derivatives.

Mécanisme D'action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone to its receptor. This inhibition prevents the activation of androgen receptors, thereby reducing the effects of androgens on target tissues. The molecular targets include androgen receptors in hair follicles, sebaceous glands, and prostate tissue. The pathways involved in its mechanism of action include the androgen receptor signaling pathway, which is crucial for the development and maintenance of male characteristics .

Comparaison Avec Des Composés Similaires

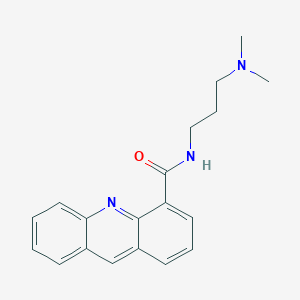

Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and binding properties. Similar compounds include:

- Delanterone

- Inocoterone

- Metogest

- Rosterolone

- Topilutamide

- Topterone

- Zanoterone Compared to these compounds, this compound has distinct pharmacokinetic properties and a unique side chain that influences its binding affinity and efficacy .

Propriétés

Numéro CAS |

105635-64-1 |

|---|---|

Formule moléculaire |

C16H28O2 |

Poids moléculaire |

252.39 g/mol |

Nom IUPAC |

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |

Clé InChI |

KDULJHFMZBRAHO-UHFFFAOYSA-N |

SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

SMILES canonique |

CCC(CCCCC1CCC2C1CC(=O)C2)OC |

| 105635-64-1 | |

Synonymes |

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)

![2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B33539.png)